molecular formula C11H16O2S B13811912 1,2-Benzenediol,4-[(butylthio)methyl]-

1,2-Benzenediol,4-[(butylthio)methyl]-

Cat. No.: B13811912
M. Wt: 212.31 g/mol
InChI Key: PSXICKZTCIRLIC-UHFFFAOYSA-N
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Description

1,2-Benzenediol,4-[(butylthio)methyl]- is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound is known for its unique chemical structure, which includes a butylthio group attached to the benzene ring. It has various applications in scientific research and industry due to its distinct properties.

Preparation Methods

The synthesis of 1,2-Benzenediol,4-[(butylthio)methyl]- typically involves the reaction of 1,2-benzenediol with a butylthio methylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,2-Benzenediol,4-[(butylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.

    Substitution: The butylthio group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Benzenediol,4-[(butylthio)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenediol,4-[(butylthio)methyl]- involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1,2-Benzenediol,4-[(butylthio)methyl]- can be compared with other catechols such as:

    4-Methylcatechol: Similar in structure but lacks the butylthio group, making it less hydrophobic.

    3,4-Dihydroxytoluene: Another catechol derivative with different substituents, leading to varied chemical properties.

    Homocatechol: A simpler catechol without additional functional groups, used in different applications.

The uniqueness of 1,2-Benzenediol,4-[(butylthio)methyl]- lies in its butylthio group, which imparts distinct chemical and physical properties, making it suitable for specific applications .

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

4-(butylsulfanylmethyl)benzene-1,2-diol

InChI

InChI=1S/C11H16O2S/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,12-13H,2-3,6,8H2,1H3

InChI Key

PSXICKZTCIRLIC-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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